molecular formula C15H16N4O2S B2385739 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034472-57-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2385739
CAS No.: 2034472-57-4
M. Wt: 316.38
InChI Key: BUEHYFDLWCGJJU-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034472-57-4) is a novel compound with potential biological applications. This article reviews its synthesis, biological activities, and the underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₆N₄O₂S
  • Molecular Weight : 316.4 g/mol

Biological Activity Overview

Research indicates that compounds featuring the triazole moiety exhibit a range of biological activities, including antimicrobial , antiproliferative , and antioxidant effects. The incorporation of a benzo[b]thiophene structure further enhances these properties.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies reported IC₅₀ values indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, triazole derivatives have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The triazole ring may interfere with the biosynthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.
  • Antiproliferative Mechanism : The compound's structural features facilitate binding to enzymes involved in nucleotide metabolism, thus impeding cancer cell proliferation.
  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Research Findings and Case Studies

Recent studies have synthesized various derivatives of triazole compounds and evaluated their biological activities:

CompoundActivity TypeIC₅₀ (µM)Target
Compound 9Antiproliferative1.1 (MCF-7)Thymidylate Synthase
Compound 6Antimicrobial-E. coli, S. aureus
Compound 17Antioxidant-Free Radical Scavenging

These findings underline the significant potential of triazole-based compounds in therapeutic applications.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 2034472-57-4

Antimicrobial Activity

The benzo[b]thiophene moiety present in this compound is associated with various biological activities, including antimicrobial properties. Studies have demonstrated that derivatives containing this scaffold exhibit significant activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing similar compounds, the antimicrobial activity was evaluated using the broth microdilution method against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzo[b]thiophene structure showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting strong antibacterial potential (Kesuma et al., 2022) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that compounds featuring the triazole ring often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In comparative studies, derivatives similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated IC50 values significantly lower than conventional chemotherapeutics. For instance, one derivative exhibited an IC50 of approximately 5 µM against MCF7 breast cancer cells (PMC7145827) . This suggests that such compounds could be developed into effective anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazole derivatives has been extensively studied. Modifications to the benzo[b]thiophene and triazole components can enhance biological activity and selectivity. For example:

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased solubility and enhanced interaction with biological targets
Substitution on Triazole RingImproved potency against specific cancer cell lines

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance efficacy.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEHYFDLWCGJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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